An In-depth Technical Guide to 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
An In-depth Technical Guide to 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene, identified by the CAS number 1092390-01-6 , is a complex polycyclic aromatic hydrocarbon that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1][2] Its rigid, planar anthracene core, functionalized with a bulky, conjugated naphthylphenyl group, imparts unique photophysical properties that are highly sought after for advanced electronic applications. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and key applications, with a focus on the underlying scientific principles and experimental methodologies. While its primary applications are currently in organic electronics, the broader class of functionalized anthracene derivatives is also being explored for various roles in biomedical research, including bioimaging.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is paramount for its effective application and for the design of novel derivatives. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1092390-01-6 | [2] |
| Molecular Formula | C₃₀H₁₉Br | [1] |
| Molecular Weight | 459.37 g/mol | [2] |
| Appearance | Blue solid | [4] |
| Melting Point | 213 °C | [2] |
| Boiling Point | 609.7 ± 24.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 312.7 ± 17.3 °C | [2] |
| Refractive Index | 1.741 | [2] |
Synthesis and Mechanism
The synthesis of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a multi-step process that relies on established organometallic cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of complex organic molecules due to its high tolerance of functional groups and its excellent yields.[5]
A plausible and efficient synthetic route involves a sequential Suzuki coupling strategy starting from 9,10-dibromoanthracene. The rationale behind this approach is the differential reactivity of the two bromine atoms on the anthracene core, which can be exploited to introduce different aryl groups in a controlled manner.
Experimental Protocol: Palladacycle-Catalyzed Triple Suzuki Coupling
The following protocol is adapted from a reported synthesis of a structurally analogous compound, 9-Bromo-10-(4-naphthalen-1-yl)phenyl)anthracene, which demonstrates a robust method for the synthesis of such diarylanthracene derivatives.[4]
Materials:
-
9,10-dibromoanthracene
-
(4-(1-naphthyl)phenyl)boronic acid
-
Palladacycle catalyst (e.g., G3-palladacycle)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 9,10-dibromoanthracene (1.0 eq), (4-(1-naphthyl)phenyl)boronic acid (1.2 eq), the palladacycle catalyst (0.01 eq), and potassium phosphate (3.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene, THF, and water (in a 4:1:1 ratio) to the flask.
-
Reaction: Stir the reaction mixture vigorously at 100 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to afford the desired product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst, which is sensitive to oxygen, particularly at elevated temperatures.
-
Palladacycle Catalyst: Palladacycles are highly efficient pre-catalysts for Suzuki-Miyaura couplings, often requiring lower catalyst loadings and exhibiting high turnover numbers.[4]
-
Base (K₃PO₄): The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. Potassium phosphate is a commonly used base for this purpose.
-
Solvent System: The mixed solvent system of toluene, THF, and water provides good solubility for both the organic substrates and the inorganic base, creating a homogeneous reaction environment that promotes efficient catalysis.
Caption: Synthetic workflow for 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene.
Characterization
The structural integrity and purity of the synthesized 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene can be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms. For a related compound, 9-Bromo-10-(4-naphthalen-1-yl)phenyl)anthracene, the ¹H NMR spectrum in CDCl₃ showed a characteristic doublet at δ 8.6 ppm, corresponding to the protons on the anthracene core.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic vibrational modes of the aromatic C-H and C=C bonds present in the molecule.
Photophysical Properties and Applications
The unique electronic structure of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene gives rise to its interesting photophysical properties, which are central to its application in organic electronics.
Absorbance and Emission Spectra
The absorbance and emission spectra of anthracene derivatives are highly dependent on the nature and position of the substituents on the anthracene core. The introduction of the bulky and electron-rich 4-(1-naphthyl)phenyl group at the 10-position significantly influences the electronic transitions within the molecule.
For a similar compound, the absorbance spectrum in dichloromethane (CH₂Cl₂) exhibits characteristic bands in the UV-visible region.[4] Upon excitation, these molecules typically display strong fluorescence. The emission spectrum of 9-Bromo-10-(4-naphthalen-1-yl)phenyl)anthracene in CH₂Cl₂ shows a maximum emission wavelength that is red-shifted compared to unsubstituted anthracene, a direct consequence of the extended π-conjugation.[4]
Caption: Jablonski diagram illustrating the photophysical processes.
Application in Organic Light-Emitting Diodes (OLEDs)
The primary application of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene and its derivatives is as a key intermediate in the synthesis of materials for OLEDs.[6] These materials can function as emitters, hosts, or charge-transporting layers within the OLED device architecture. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties. Anthracene derivatives are particularly valued for their high fluorescence quantum yields and thermal stability, which are critical for the efficiency and longevity of OLED devices.[7]
Potential in Biomedical Applications
While the focus of research on 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene has been on materials science, the broader class of anthracene derivatives has shown promise in various biomedical applications. For instance, functionalized anthracenes have been investigated as fluorescent probes for bioimaging due to their bright emission and sensitivity to the local environment.[3] The development of near-infrared (NIR) emitting dyes from anthracene precursors is also an active area of research.[3] Although no specific drug development applications for 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene have been reported, its structural motifs are present in molecules with biological activity, suggesting a potential avenue for future research.
Conclusion
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a valuable building block in the development of advanced organic electronic materials. Its synthesis, primarily achieved through Suzuki-Miyaura cross-coupling, is well-established, and its photophysical properties make it an attractive candidate for use in OLEDs. While its direct role in drug development is yet to be explored, the rich chemistry and photophysics of the anthracene scaffold suggest that derivatives of this compound could find applications in biomedical research in the future. This guide provides a foundational understanding of this important molecule, offering researchers and scientists the necessary information to explore its potential further.
References
-
PureSynth. 9-Bromo-10-[4-(1-Naphthyl)Phenyl]Anthracene 98.0%(HPLC). [Link]
-
PubChem. 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene. [Link]
-
Dhangar, G. et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3144–3156. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unveiling the Potential: 9-Bromo-10-(4-Phenylnaphthyl-1-yl)Anthracene in Next-Generation Organic Electronics. [Link]
-
Al-Mokhtar, M. A. et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Serbian Chemical Society, 86(1), 29-41. [Link]
Sources
- 1. 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene | C30H19Br | CID 59861528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
